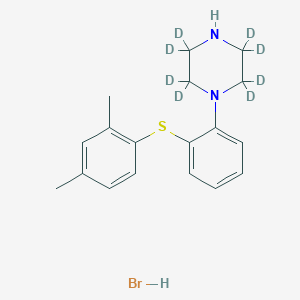

Vortioxetine Hydrobromide-D8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

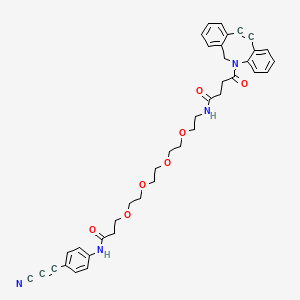

Vortioxetine Hydrobromide-D8 is a deuterated form of Vortioxetine Hydrobromide, an antidepressant medication used primarily for the treatment of major depressive disorder. Vortioxetine is classified as a serotonin modulator and stimulator, which means it has a multimodal mechanism of action towards the serotonin neurotransmitter system. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vortioxetine Hydrobromide involves several key steps. One of the improved synthetic routes includes the cyclization of the piperazine ring in the final step. The process typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethylphenylsulfanyl with 2-nitrophenyl to form an intermediate compound.

Cyclization: The intermediate is then cyclized to form the piperazine ring.

Purification: The final product is purified to achieve high purity levels (99% purity as determined by HPLC) .

Industrial Production Methods

Industrial production of Vortioxetine Hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The key steps include:

Bulk Synthesis: Large-scale synthesis of the intermediate compounds.

Cyclization and Purification: Cyclization of the intermediate to form the final product, followed by purification using techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Vortioxetine Hydrobromide undergoes several types of chemical reactions, including:

Oxidation: The compound is sensitive to oxidative conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can alter the functional groups in the molecule.

Substitution: Various substitution reactions can occur, particularly involving the piperazine ring.

Common Reagents and Conditions

Common reagents used in the reactions involving Vortioxetine Hydrobromide include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Vortioxetine Hydrobromide-D8 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Vortioxetine in the body.

Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites formed.

Drug Interaction Studies: The compound is used to study potential drug-drug interactions and their effects on the pharmacokinetics of Vortioxetine.

Cancer Research: Recent studies have shown that Vortioxetine Hydrobromide can inhibit the growth of gastric cancer cells by targeting JAK2 and SRC kinases .

Wirkmechanismus

Vortioxetine Hydrobromide exerts its effects through a multimodal mechanism of action. It acts as:

Serotonin Reuptake Inhibitor: Inhibits the reuptake of serotonin by the serotonin transporter.

Partial Agonist: Acts as a partial agonist at the 5-HT1B receptor.

Agonist: Acts as an agonist at the 5-HT1A receptor.

Antagonist: Acts as an antagonist at the 5-HT3, 5-HT1D, and 5-HT7 receptors

These actions result in increased serotonin levels in the brain, which helps alleviate symptoms of depression. Additionally, Vortioxetine modulates the release of other neurotransmitters such as glutamate and GABA, contributing to its antidepressant effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluoxetine: Another serotonin reuptake inhibitor used for the treatment of depression.

Sertraline: A selective serotonin reuptake inhibitor (SSRI) with similar antidepressant effects.

Escitalopram: An SSRI that also increases serotonin levels in the brain.

Uniqueness of Vortioxetine Hydrobromide-D8

This compound is unique due to its multimodal mechanism of action, which not only inhibits serotonin reuptake but also modulates various serotonin receptors. This results in a broader spectrum of activity compared to other SSRIs, potentially leading to improved efficacy and reduced side effects.

Eigenschaften

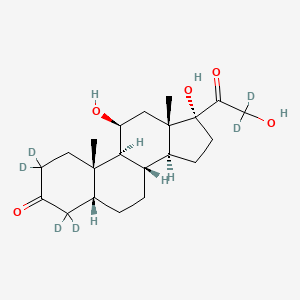

Molekularformel |

C18H23BrN2S |

|---|---|

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide |

InChI |

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H/i9D2,10D2,11D2,12D2; |

InChI-Schlüssel |

VNGRUFUIHGGOOM-QPUNNWGTSA-N |

Isomerische SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H].Br |

Kanonische SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)

![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)

![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)

![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)